

# Subject Matter Clarification: JMI-105 is a Medical Device, Not a Pharmaceutical Compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JMI-105**

Cat. No.: **B12410828**

[Get Quote](#)

To Researchers, Scientists, and Drug Development Professionals,

An extensive search for preliminary efficacy studies concerning a compound designated "**JMI-105**" has been conducted. The results indicate that "**JMI-105**" is not a pharmaceutical compound or drug candidate in the public domain. Instead, this identifier exclusively refers to the Dräger Jaundice Meter JM-105, a non-invasive medical device.

The JM-105 is a transcutaneous bilirubinometer used to screen for neonatal jaundice in infants (as young as 24-35 weeks gestational age) by measuring bilirubin levels through the skin.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) This screening tool is designed to reduce the need for invasive total serum bilirubin (TSB) blood draws.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Efficacy studies for the JM-105 focus on its diagnostic accuracy and performance in estimating serum bilirubin levels.[\[1\]](#)[\[6\]](#) Research has analyzed the correlation between the transcutaneous bilirubin (TcB) measurements from the device and the TSB measurements from blood samples. [\[1\]](#)[\[6\]](#)[\[7\]](#) One study involving 2,788 term neonates found that while the difference between TcB and TSB measurements was consistent across different bilirubin levels, the potential for inaccurate measurements increased when TcB was greater than 11 mg/dL.[\[7\]](#)

Given that **JMI-105** is a diagnostic device, the core requirements of the requested technical guide—specifically, data on pharmacological efficacy, detailed experimental protocols for a chemical compound, and diagrams of cellular signaling pathways—are not applicable. The mechanism of action for the JM-105 involves spectrophotometry to measure yellow

discoloration in the skin, a principle unrelated to the molecular signaling pathways targeted by pharmaceutical agents.

Therefore, a whitepaper on **JMI-105** as a drug candidate, including its mechanism of action and effects on signaling pathways, cannot be generated. The available data pertains solely to its function and accuracy as a medical screening tool.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. draeger.com [draeger.com]
- 3. draeger.com [draeger.com]
- 4. draeger.com [draeger.com]
- 5. draeger.com [draeger.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Subject Matter Clarification: JMI-105 is a Medical Device, Not a Pharmaceutical Compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12410828#preliminary-studies-on-jmi-105-efficacy>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)